molecular formula C22H26FN3O5S B1429908 Rosuvastatin dehydro acid CAS No. 1422954-12-8

Rosuvastatin dehydro acid

Cat. No. B1429908
M. Wt: 463.5 g/mol
InChI Key: NZWJKTHFNLHUJO-NWZSJJIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rosuvastatin is a lipid-lowering drug that works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase, the rate-limiting enzyme responsible for producing cholesterol in humans . It is used together with a proper diet to lower bad cholesterol (LDL) and triglycerides (fats) in the blood, and to increase your good cholesterol (HDL) .


Synthesis Analysis

Most pharmaceutical products are produced by applying a total synthesis approach or by modifying a naturally occurring product. In both cases, a wide range of organic substances can be produced in the manufacturing process and during the subsequent storage and may persist as unavoidable impurities in the finished product .


Molecular Structure Analysis

Rosuvastatin cocrystals may offer the synergetic physico-chemical properties of the drug. Cocrystal crafting depends on two possible intermolecular interactions; heteromeric and the homomeric selection of compounds with complementary functional groups are contemplated as a possible cause of supramolecular synthons in cocrystal formation .


Chemical Reactions Analysis

In aprotic solvents, the forward reaction (i.e., the conversion of Rosuvastatin to its lactone form) is the only reaction that occurs. When Rosuvastatin is extracted in the acidic aqueous mobile phase, the reverse reaction is observed, and Rosuvastatin-Lactone is converted into Rosuvastatin .


Physical And Chemical Properties Analysis

Rosuvastatin is given once daily in the dose range of 5–80 mg, with 40 mg being the maximum approved daily dose. Rosuvastatin achieves maximum plasma concentration at a median of 5 h (range: 0.5–6 h) under fasting conditions following single and multiple doses .

Scientific Research Applications

Beneficial Vascular Effects

  • Rosuvastatin has shown effectiveness in reducing arterial pressure in genetic hypertension and improving systemic and regional hemodynamics in hypertensive models, independent of cholesterol levels. This suggests its role in enhancing cardiovascular health beyond its lipid-lowering properties (Sušić et al., 2003).

Metabolic Profiling and Pharmacokinetics

  • A study using pharmacometabolomic strategies revealed that endogenous plasma metabolites can predict pharmacokinetic parameters of rosuvastatin in predose samples, which is crucial for optimizing drug therapy and minimizing side effects (Silveira et al., 2021).

Effects on Endogenic Metabolites

  • Rosuvastatin's effects on metabolic syndrome conditions, such as hyperlipidemia, have been explored through metabolomics and lipidomics, which may aid in understanding the drug's mechanism and potential adverse effects (Lee et al., 2018).

Degradation Studies

  • Research into the degradation products of rosuvastatin under gamma radiation conditions helps understand the stability and degradation pathway of the drug, which is crucial for ensuring its efficacy and safety (Dončević et al., 2021).

Antioxidant Potential

  • Rosuvastatin has demonstrated pleiotropic antioxidant potential, which is beneficial in reversing cardiac disorders like hypertension and atherosclerosis by reducing oxidative stress (Mahalwar & Khanna, 2013).

Reproductive Implications

  • A study on the co-administration of ascorbic acid with rosuvastatin in male rats indicated the potential reproductive implications of rosuvastatin and the role of antioxidants in mitigating them (Leite et al., 2018).

Genetic Polymorphism Influence

  • Research has shown that genetic polymorphisms, specifically Val16Ala superoxide dismutase manganese-dependent gene polymorphism, can influence the effects of rosuvastatin on lipid-lowering, inflammatory, antioxidant, and fibrinolytics blood biomarkers (Duarte et al., 2016).

Aortic Valve Endothelium and Aortic Stenosis

  • Rosuvastatin has been shown to slow the progression of aortic stenosis by affecting the aortic valve endothelium, demonstrating its potential in treating this condition (Moura et al., 2007).

Lipid-Lowering and Cardiovascular Risk

  • Rosuvastatin's efficacy in managing dyslipidemia and reducing cardiovascular risk has been well-documented, showcasing its role in improving lipid profiles and potential in preventing cardiovascular diseases (Rubba et al., 2009).

Clinical Pharmacology

  • The clinical pharmacology of rosuvastatin, including its pharmacokinetics and lipid-lowering effects, has been extensively studied, providing insights into its potency and safety profile (McTaggart et al., 2001).

Safety And Hazards

Rosuvastatin may cause cancer, damage fertility or the unborn child, cause damage to organs, and cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects . It is also suspected of damaging fertility or the unborn child and may cause harm to breast-fed children .

Future Directions

Despite the demonstrated benefits of statins, a large number of patients still remain at significant risk because of inadequate LDL-C reduction or elevated blood triglyceride-rich lipoproteins or lipoprotein (a). The area of lipid modulating agents is still ripe with ideas and major novelties are to be awaited in the next few years .

properties

IUPAC Name

(2E,5R,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-14(2)20-18(13-12-17(27)6-5-7-19(28)29)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)32(4,30)31/h5,7-14,17,27H,6H2,1-4H3,(H,28,29)/b7-5+,13-12+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWJKTHFNLHUJO-NWZSJJIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C/C=C/C(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosuvastatin dehydro acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosuvastatin dehydro acid
Reactant of Route 2
Reactant of Route 2
Rosuvastatin dehydro acid
Reactant of Route 3
Rosuvastatin dehydro acid
Reactant of Route 4
Reactant of Route 4
Rosuvastatin dehydro acid
Reactant of Route 5
Reactant of Route 5
Rosuvastatin dehydro acid
Reactant of Route 6
Rosuvastatin dehydro acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.